4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl-
Overview
Description
4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with a butoxy group at the 7th position, a hydroxy group at the 5th position, and a phenyl group at the 2nd position.
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxy and butoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions like cancer and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- include:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits anti-inflammatory and antimicrobial activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-butoxy-5-hydroxy-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-2-3-9-22-14-10-15(20)19-16(21)12-17(23-18(19)11-14)13-7-5-4-6-8-13/h4-8,10-12,20H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGAOWDCGIZQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420624 | |
Record name | 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95937-44-3 | |
Record name | 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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